molecular formula C18H17NO2S2 B2448175 N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-3-methylbenzamide CAS No. 2034501-95-4

N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-3-methylbenzamide

Cat. No.: B2448175
CAS No.: 2034501-95-4
M. Wt: 343.46
InChI Key: JKOKKKSCPZLATN-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-3-methylbenzamide is a complex organic compound characterized by the presence of thiophene rings, a hydroxyethyl group, and a benzamide moiety

Mechanism of Action

Target of Action

The primary targets of the compound “N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-3-methylbenzamide” are currently unknown. The compound is a thiophene derivative, and thiophene-based analogs have been studied extensively for their potential as biologically active compounds . .

Mode of Action

Thiophene derivatives are known to exhibit a variety of biological effects, but the exact interactions between this compound and its potential targets remain to be elucidated .

Biochemical Pathways

Without specific target information, it’s challenging to summarize the affected biochemical pathways and their downstream effects. Thiophene derivatives have been associated with a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . The exact pathways affected would depend on the specific targets of the compound.

Result of Action

As mentioned earlier, thiophene derivatives have been associated with a variety of pharmacological properties , but the specific effects of this compound remain to be studied.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-3-methylbenzamide typically involves the following steps:

    Formation of the Hydroxyethyl Intermediate: The initial step involves the synthesis of 2-hydroxy-2,2-di(thiophen-2-yl)ethanol. This can be achieved through the reaction of thiophene with ethylene oxide in the presence of a catalyst.

    Amidation Reaction: The hydroxyethyl intermediate is then reacted with 3-methylbenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-3-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to form an amine.

    Substitution: The thiophene rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated thiophene derivatives.

Scientific Research Applications

N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-3-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate: Similar structure but with an ester group instead of a benzamide moiety.

    N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-phenylbutanamide: Contains a phenylbutanamide group instead of a methylbenzamide group.

Uniqueness

N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-3-methylbenzamide is unique due to the presence of both thiophene rings and a benzamide moiety, which confer distinct chemical and biological properties. Its structural features enable diverse applications and interactions that are not observed in similar compounds.

Properties

IUPAC Name

N-(2-hydroxy-2,2-dithiophen-2-ylethyl)-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO2S2/c1-13-5-2-6-14(11-13)17(20)19-12-18(21,15-7-3-9-22-15)16-8-4-10-23-16/h2-11,21H,12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKOKKKSCPZLATN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCC(C2=CC=CS2)(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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